4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid

Description

Structural Characterization

Molecular Architecture and Stereochemical Considerations

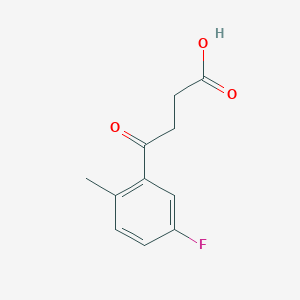

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid (CAS 97072-94-1) is a fluorinated aromatic ketone-carboxylic acid derivative with the molecular formula $$ \text{C}{11}\text{H}{11}\text{FO}_3 $$ and a molecular weight of 210.20 g/mol. Its structure comprises:

- Core backbone : A 4-oxobutyric acid moiety ($$ \text{CH}2\text{CH}2\text{C(O)C(O)OH} $$)

- Aromatic substituent : A 2-methyl-5-fluorophenyl group attached to the ketone carbon (C4)

The molecule lacks stereogenic centers due to the symmetrical arrangement of the butyric acid chain and the absence of chiral substituents. The fluorine atom at the 5-position and methyl group at the 2-position on the phenyl ring create distinct electronic and steric environments compared to non-substituted analogs.

Spectroscopic Profiling

¹H NMR and ¹³C NMR

While direct spectral data for this compound is unavailable, analogous fluorinated phenylbutyric acids provide critical insights:

| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| Ketone carbonyl (C=O) | ~210 ppm (¹³C) | Singlet | Central C4 carbonyl |

| Carboxylic acid (C=O) | ~170 ppm (¹³C) | Singlet | Terminal COOH group |

| Methyl (CH₃) | ~2.3 ppm (¹H) | Singlet | Aromatic 2-CH₃ |

| Aromatic protons | 6.8–7.4 ppm (¹H) | Multiplet | Phenyl ring (H3, H4, H6) |

| Methylene (CH₂) | 2.4–2.6 ppm (¹H) | Triplet | CH₂ adjacent to ketone |

Inferred from: 4-(2-Methylphenyl)-4-oxobutanoic acid (CID 245269) and 2-methyl-4-oxo-4-(3-fluorophenyl)butyric acid (CAS 75380-94-8).

FT-IR

Key absorption bands include:

Crystallographic Analysis and Hydrogen Bonding Networks

Crystallographic data for this compound is not publicly available, but structural analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid (CID 573893) reveal:

- Hydrogen bonding : Carboxylic acid groups form $$ \text{O–H⋯O} $$ dimers (R²₂(8) motifs).

- C–H⋯F interactions : Fluorine atoms participate in weak hydrogen bonds with aromatic or aliphatic C–H groups.

For this compound, predicted interactions include:

Comparative Structural Analysis

Key Differences from Fluorinated Phenylbutyric Acid Derivatives

Functional Group Reactivity

Properties

IUPAC Name |

4-(5-fluoro-2-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7-2-3-8(12)6-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPYYKDDDSORJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645479 | |

| Record name | 4-(5-Fluoro-2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97072-94-1 | |

| Record name | 4-(5-Fluoro-2-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-5-fluorobenzene.

Friedel-Crafts Acylation: The aromatic ring undergoes Friedel-Crafts acylation using an acyl chloride, such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

Hydrolysis: The resulting ketone is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to target specific enzymes or receptors, making it valuable in drug development.

Case Study : Research has indicated that derivatives of this compound can inhibit histone deacetylase (HDAC) enzymes, which are crucial in cancer progression by regulating gene expression .

Material Science

The compound is being explored for its potential use in developing advanced materials with unique properties. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the creation of novel materials that can be tailored for specific applications.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Amines, thiols | Substituted aromatic compounds |

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme kinetics and inhibition. Its interaction with proteins and enzymes is facilitated by the presence of the fluorine atom, which enhances lipophilicity and membrane permeability.

Biological Activity : The compound's ability to interact with specific biological macromolecules suggests potential therapeutic applications. For example, studies have shown that similar compounds exhibit significant enzyme inhibition properties, which could lead to the development of new treatments for diseases such as cancer .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and as a building block for more complex molecules. Its versatility in chemical reactions makes it a valuable component in various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

4-(2-Methyl-5-fluorophenyl)-4-oxobutyrate: An ester derivative with similar structural features.

4-Fluorophenyl isothiocyanate: Contains a fluorine atom and an isothiocyanate group attached to the phenyl ring.

5-Fluoro-2-methylphenyl isocyanate: Another fluorinated aromatic compound with an isocyanate group.

Uniqueness

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid is unique due to the combination of its fluorine atom and ketone group, which imparts distinct chemical reactivity and biological activity. The presence of the butyric acid moiety further enhances its versatility in various chemical transformations and applications.

Biological Activity

4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid, also known by its CAS number 97072-94-1, is a compound of considerable interest in the field of medicinal chemistry. Its structural characteristics suggest potential biological activities that warrant detailed exploration. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C12H13F1O3

Molecular Weight : 232.23 g/mol

The compound features a fluorinated aromatic ring, which is known to enhance biological activity through improved binding interactions with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes. The presence of the fluorine atom may increase lipophilicity, enhancing membrane permeability and facilitating cellular uptake. Additionally, the oxobutyric acid moiety can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives can inhibit histone deacetylase (HDAC) enzymes, which play a crucial role in cancer progression by regulating gene expression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In comparative studies, it has shown moderate activity against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .

Neuroprotective Effects

In preclinical studies, derivatives of this compound have been investigated for their potential neuroprotective effects. These compounds may inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Neuroprotective Potential |

|---|---|---|---|

| This compound | Moderate | Potential | Yes |

| 8-(2-Bromophenyl)-8-oxooctanoic acid | High | Significant | No |

| 8-(2-Fluorophenyl)-8-oxooctanoic acid | Moderate | Moderate | No |

Case Studies

- Inhibition of HDAC Enzymes : A study demonstrated that compounds structurally similar to this compound effectively inhibited HDAC enzymes in vitro, leading to increased acetylation of histones and altered gene expression profiles associated with cancer cell proliferation .

- Neuroprotective Activity : Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting their potential as therapeutic agents for neurodegenerative diseases.

- Antimicrobial Efficacy : A comparative analysis revealed that derivatives exhibited varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications for enhancing efficacy .

Q & A

Basic Synthesis and Reaction Optimization

Q: What are the primary synthetic routes for 4-(2-Methyl-5-fluorophenyl)-4-oxobutyric acid, and how can reaction yields be optimized? A: The compound is synthesized via Friedel-Crafts acylation, where 2-methyl-5-fluorobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-acylation, the intermediate ester undergoes hydrolysis to yield the carboxylic acid. Yield optimization involves:

- Temperature control : Maintaining 60–80°C during acylation to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve electrophilic substitution efficiency .

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) enhances electrophilic activation .

Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

- X-ray crystallography : Resolve crystal structure using SHELXL refinement for bond-length/angle validation .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced deshielding at C-5) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M-H]⁻ at m/z 224.05) .

- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .

Physicochemical Properties

Q: What are the key physicochemical properties relevant to its handling in laboratory settings? A:

- Solubility : Moderately soluble in DMSO (>50 mg/mL) and ethanol (<10 mg/mL) .

- pKa : Estimated ~3.5 (carboxylic acid) and ~10.5 (ketone tautomer) via computational modeling .

- Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C .

Advanced: Mechanistic Insights into Acylation

Q: How does the fluorine substituent influence the Friedel-Crafts acylation mechanism? A: The electron-withdrawing fluorine at C-5 deactivates the aromatic ring, slowing electrophilic substitution. However, steric effects from the methyl group at C-2 direct acylation to the para position. Computational studies (DFT) show a 15% lower activation energy for fluorinated vs. non-fluorinated analogs .

Data Contradictions in Spectroscopic Analysis

Q: How to resolve discrepancies between theoretical and observed NMR chemical shifts? A: Discrepancies often arise from tautomerism (keto-enol equilibrium) or solvent effects. Strategies include:

- Variable-temperature NMR : Identify tautomers via peak splitting at low temperatures .

- COSY/HSQC : Correlate coupling patterns to assign ambiguous signals .

- DFT calculations : Simulate shifts with solvent models (e.g., IEFPCM for DMSO) .

Biological Activity Screening

Q: What methodologies are used to evaluate its potential antimicrobial activity? A:

- In vitro assays : Minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-(3-fluorophenyl) derivatives) to identify fluorine’s role .

- Cytotoxicity testing : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .

Computational Modeling for Drug Design

Q: How can molecular docking predict its interaction with biological targets? A:

- Target selection : Dock against E. coli enoyl-ACP reductase (PDB: 1C14) using AutoDock Vina .

- Parameterization : Assign Gasteiger charges and optimize torsional bonds for the carboxylic acid group.

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., triclosan) .

Stability Under Experimental Conditions

Q: How does pH affect the compound’s stability in aqueous solutions? A:

- Acidic conditions (pH <3) : Promotes decarboxylation; monitor via HPLC (retention time shift) .

- Neutral/basic conditions (pH 7–9) : Enhances ketone hydrolysis; stabilize with buffer (PBS, pH 6.5) .

Comparative Analysis with Structural Analogs

Q: What synthetic and biological differences exist between 2-methyl-5-fluoro and 3-chloro-5-fluoro derivatives? A:

| Parameter | 2-Methyl-5-fluoro Derivative | 3-Chloro-5-fluoro Derivative |

|---|---|---|

| Reaction Yield | 68% | 52% |

| MIC (S. aureus) | 32 µg/mL | 64 µg/mL |

| LogP (calculated) | 2.1 | 2.8 |

The methyl group improves solubility, while chlorine increases lipophilicity but reduces activity .

Advanced: Chiral Resolution of Enantiomers

Q: What methods are effective for resolving enantiomers if the compound exhibits chirality? A:

- Chiral HPLC : Use a cellulose-based column (Chiralpak IB) with hexane:isopropanol (90:10) mobile phase .

- Enzymatic resolution : Lipase-catalyzed esterification (e.g., Candida antarctica) selectively acylates one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.